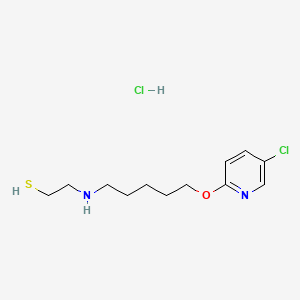
Ethanone, 1-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-: is a synthetic organic compound with the molecular formula C21H26N2O2 . This compound is characterized by the presence of a piperazine ring, a phenyl group, and an ethanone moiety, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Alkylation: The next step is the alkylation of the piperazine derivative with 3-chloropropanol to form 3-(4-phenyl-1-piperazinyl)propanol.
Etherification: The hydroxyl group of the propanol derivative is then etherified with 4-hydroxyacetophenone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: Ethanone, 1-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo oxidation reactions, typically at the ethanone moiety, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl and piperazine rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, Ethanone, 1-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound has been investigated for its potential pharmacological properties, including its role as a ligand for certain receptors in the central nervous system. It is also explored for its potential use in drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用机制
The mechanism of action of Ethanone, 1-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
1-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
4-(3-(4-phenyl-1-piperazinyl)propoxy)benzaldehyde: Contains an aldehyde group instead of an ethanone moiety.
Uniqueness
Ethanone, 1-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and phenyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
66118-10-3 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-18(24)19-8-10-21(11-9-19)25-17-5-12-22-13-15-23(16-14-22)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3 |
InChI 键 |
WUACASOFWVSHIR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998686.png)

![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)


![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)
